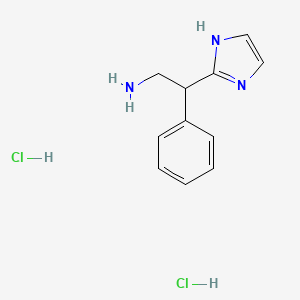

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

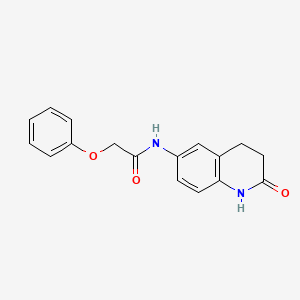

Übersicht

Beschreibung

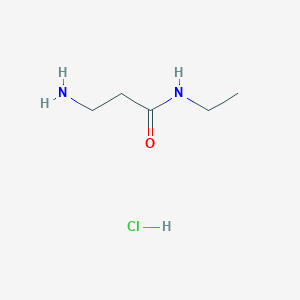

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is a chemical compound with the linear formula C5H11Cl2N3 . It is a solid substance that is stored at room temperature under an inert atmosphere .

Synthesis Analysis

The synthesis of imidazole compounds, such as 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

The molecular structure of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is represented by the InChI code: 1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H .

Physical And Chemical Properties Analysis

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride has a molecular weight of 184.06 g/mol . It is a solid substance that is stored at room temperature under an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Research by Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines. They achieved yields of 45–99% and characterized the products through spectroscopy, mass spectrometry, and elemental analyses. This study highlights the potential of 2-phenyl-1H-imidazole derivatives in synthesizing chiral imines and bisimines (Pařík & Chlupatý, 2014).

Application in Anticancer Agents

- Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, and tested their anticancer activity against various cell lines. Their findings demonstrate the role of these derivatives as potential anticancer agents (Nofal et al., 2014).

Photocatalytic and Sorption Properties

- Fu, Kang, and Zhang (2014) synthesized metal-organic frameworks using a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand. These frameworks exhibited low band gap, interesting photocatalytic properties, and selective adsorption of small hydrocarbons (Fu, Kang, & Zhang, 2014).

Chemoenzymatic Synthesis

- Alatorre-Santamaría, Gotor‐Fernández, and Gotor (2011) investigated the chemoenzymatic synthesis of enantiopure 2-(1H-imidazol-1-yl)cycloalkanamines. They employed enzymatic resolution and diverse substitution methodologies, underscoring the potential of 1H-imidazol derivatives in synthesizing optically active cycloalkanamines (Alatorre-Santamaría, Gotor‐Fernández, & Gotor, 2011).

Electrochemical and Corrosion Inhibition Studies

- Costa et al. (2021) conducted a study on the corrosion inhibition of carbon steel in acidic medium using imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one. Their findings reveal the effectiveness of these molecules in corrosion inhibition, highlighting their applicability in material science (Costa et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-(1H-imidazol-2-yl)-2-phenylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-10(11-13-6-7-14-11)9-4-2-1-3-5-9;;/h1-7,10H,8,12H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUWMJCIUASLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=NC=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2427841.png)

![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate](/img/structure/B2427860.png)

![4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2427862.png)